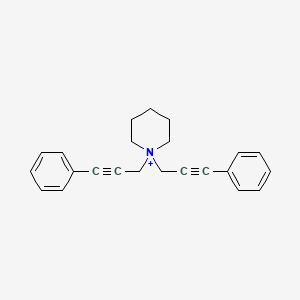
1,1-Bis(3-phenylprop-2-yn-1-yl)piperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM is a complex organic compound featuring a piperidine ring substituted with two phenylpropynyl groups
Preparation Methods
The synthesis of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM typically involves the reaction of piperidine with 3-phenylprop-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the piperidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM undergoes various chemical reactions, including:
Scientific Research Applications
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The phenylpropynyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM can be compared with other piperidine derivatives such as:
1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: Similar in structure but lacks the additional phenylpropynyl group, which may affect its reactivity and biological activity.
3-Phenyl-2-propen-1-ol: A simpler compound that serves as a precursor in the synthesis of more complex piperidine derivatives.
The uniqueness of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM lies in its dual phenylpropynyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N+ |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,1-bis(3-phenylprop-2-ynyl)piperidin-1-ium |
InChI |
InChI=1S/C23H24N/c1-4-12-22(13-5-1)16-10-20-24(18-8-3-9-19-24)21-11-17-23-14-6-2-7-15-23/h1-2,4-7,12-15H,3,8-9,18-21H2/q+1 |
InChI Key |
ZVYIXFNFATYXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11588361.png)
![3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11588368.png)
![N-benzyl-8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11588373.png)
![(5Z)-3-cyclohexyl-1-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11588375.png)
![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11588387.png)
![N-(2-methoxyphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11588390.png)
![6-(2-chlorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11588398.png)
![2-[(2-furylmethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11588408.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588415.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588416.png)
![methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588425.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588427.png)
![2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11588431.png)
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588435.png)
